molecular formula C18H16O6 B11060993 (E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one

(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one

Cat. No.: B11060993
M. Wt: 328.3 g/mol
InChI Key: NYUDKTSGDOWBKI-HWKANZROSA-N
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Description

(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one is a complex organic compound known for its unique structural properties. This compound features a combination of hydroxy, methoxy, and benzodioxol groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, and the reaction mixture is usually refluxed to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-Hydroxy-4-methoxyphenyl)-2-propen-1-one: Lacks the benzodioxol group, making it less complex.

    (E)-1-(4-Hydroxy-3-methoxyphenyl)-3-phenyl-2-propen-1-one: Contains a phenyl group instead of the benzodioxol group.

    (E)-1-(3,4-Dimethoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one: Features additional methoxy groups.

Uniqueness

The presence of both hydroxy and methoxy groups, along with the benzodioxol moiety, gives (E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one unique chemical and biological properties. These structural features contribute to its versatility and potential in various research and industrial applications.

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

(E)-1-(3-hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C18H16O6/c1-21-15-6-4-12(9-14(15)20)13(19)5-3-11-7-16(22-2)18-17(8-11)23-10-24-18/h3-9,20H,10H2,1-2H3/b5-3+

InChI Key

NYUDKTSGDOWBKI-HWKANZROSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C(=C2)OC)OCO3)O

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C(=C2)OC)OCO3)O

Origin of Product

United States

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